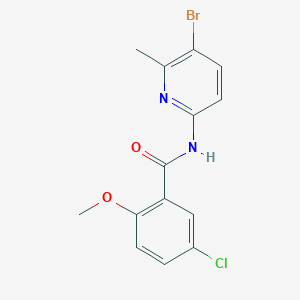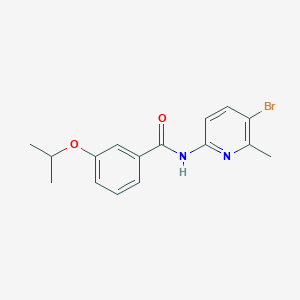
2-(BENZYLSULFANYL)-1-(2-BROMOBENZOYL)-1H-1,3-BENZODIAZOLE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(BENZYLSULFANYL)-1-(2-BROMOBENZOYL)-1H-1,3-BENZODIAZOLE is an organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLSULFANYL)-1-(2-BROMOBENZOYL)-1H-1,3-BENZODIAZOLE typically involves the reaction of 2-bromobenzoyl chloride with 2-mercaptobenzimidazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
2-(BENZYLSULFANYL)-1-(2-BROMOBENZOYL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, sodium hydride, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives, thio derivatives.
科学研究应用
2-(BENZYLSULFANYL)-1-(2-BROMOBENZOYL)-1H-1,3-BENZODIAZOLE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anticancer properties due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(BENZYLSULFANYL)-1-(2-BROMOBENZOYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects .
相似化合物的比较
Similar Compounds
- 2-bromobenzoyl chloride
- 2-bromobenzyl alcohol
- 2-bromobenzhydrazide
Uniqueness
2-(BENZYLSULFANYL)-1-(2-BROMOBENZOYL)-1H-1,3-BENZODIAZOLE is unique due to its specific structural features, such as the presence of both a benzimidazole ring and a benzylthio group. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
属性
分子式 |
C21H15BrN2OS |
|---|---|
分子量 |
423.3 g/mol |
IUPAC 名称 |
(2-benzylsulfanylbenzimidazol-1-yl)-(2-bromophenyl)methanone |
InChI |
InChI=1S/C21H15BrN2OS/c22-17-11-5-4-10-16(17)20(25)24-19-13-7-6-12-18(19)23-21(24)26-14-15-8-2-1-3-9-15/h1-13H,14H2 |
InChI 键 |
ZLJYQVRCCQRBMB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2C(=O)C4=CC=CC=C4Br |
规范 SMILES |
C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2C(=O)C4=CC=CC=C4Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B315614.png)
![5-bromo-2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B315618.png)
![2,4-dichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B315619.png)
![2,3-dichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B315620.png)
![4-butoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B315623.png)
![4-ethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B315624.png)
![4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B315625.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-N'-(4-bromobenzoyl)thiourea](/img/structure/B315626.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-N'-(4-tert-butylbenzoyl)thiourea](/img/structure/B315627.png)
![2-(4-bromophenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B315629.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-N'-propionylthiourea](/img/structure/B315634.png)



